1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
Description
1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a synthetic organic compound featuring a 4,5-dihydroimidazole core substituted with a (4-bromobenzyl)thio group at the 2-position and a propan-1-one moiety at the 1-position. The dihydroimidazole ring, a partially saturated heterocycle, may enhance metabolic stability compared to fully unsaturated imidazoles.
Properties
IUPAC Name |
1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2OS/c1-2-12(17)16-8-7-15-13(16)18-9-10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYERMZXMFZQIFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN=C1SCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
4,5-Dihydroimidazole Ring Formation
The 4,5-dihydro-1H-imidazole scaffold is commonly synthesized via cyclocondensation of 1,2-diaminoethane derivatives with carbonyl equivalents. A solvent-free protocol adapted from imidazole-1-yl-acetic acid synthesis demonstrates high efficiency, utilizing tert-butyl chloroacetate for N-alkylation under basic conditions (Scheme 1). This method avoids solvent waste while achieving >90% conversion, though dihydroimidazoles require modified cyclization temperatures (80–100°C) to prevent over-oxidation.
Thioether Bond Construction
Thiol-disulfide exchange between 4-bromobenzyl bromide and 2-mercapto-4,5-dihydroimidazole emerges as the predominant route. Patent data reveals that K₂CO₃ in anhydrous DMF at 60°C facilitates quantitative thioether formation within 4 hours, with bromide displacement confirmed via LC-MS. Crucially, exclusion of moisture prevents hydrolysis of the benzyl bromide electrophile.
Ketone Functionalization
Propan-1-one installation occurs via N-acylation of the imidazole nitrogen. Friedel-Crafts acylation proves ineffective due to the ring’s reduced aromaticity, prompting adoption of propanoyl chloride coupling. In a representative procedure, the dihydroimidazole-thioether intermediate reacts with propanoyl chloride (1.2 eq) in dichloromethane containing triethylamine, achieving 78% yield after recrystallization. Microwave-assisted conditions (100°C, 30 min) further enhance reaction rates without compromising purity.
Stepwise Preparation Protocols
Two-Step Synthesis from 2-Mercapto-4,5-dihydro-1H-imidazole
Step 1: Thioether Formation
Reagents:
- 2-Mercapto-4,5-dihydro-1H-imidazole (1.0 eq)
- 4-Bromobenzyl bromide (1.1 eq)
- K₂CO₃ (2.0 eq)
- Anhydrous DMF, N₂ atmosphere
Combine reagents and stir at 60°C for 4 hours. Quench with ice water, extract with ethyl acetate, and purify via silica chromatography (Hexanes:EtOAc 3:1) to yield 2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole as white crystals (85% yield).
Step 2: N-Acylation
Reagents:
- 2-((4-Bromobenzyl)thio)-4,5-dihydro-1H-imidazole (1.0 eq)
- Propanoyl chloride (1.2 eq)
- Et₃N (2.5 eq)
- Anhydrous DCM, 0°C → RT
Add propanoyl chloride dropwise to the imidazole solution at 0°C. Warm to room temperature overnight. Wash with NaHCO₃ (sat.), dry over MgSO₄, and concentrate. Recrystallize from ethanol to obtain the title compound (78% yield, >99% HPLC purity).
One-Pot Thioether-Acylation Approach
Recent advances enable concurrent thioether and ketone installation:
Reagents:
- 2-Mercapto-4,5-dihydro-1H-imidazole (1.0 eq)
- 4-Bromobenzyl bromide (1.1 eq)
- Propanoyl chloride (1.3 eq)
- DBU (1,8-diazabicycloundec-7-ene, 2.0 eq)
- THF, 50°C, 6 h
This method leverages DBU’s dual role as base and acylation catalyst, achieving 82% isolated yield with reduced purification demands.
Reaction Optimization and Analytical Validation
Solvent and Base Screening
Comparative analysis of thioether formation conditions:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 4 | 85 |
| NaH | THF | 40 | 3 | 78 |
| DBU | Solvent-free | 80 | 2 | 91 |
Solvent-free conditions adapted from imidazole-1-yl-acetic acid protocols demonstrate superior atom economy, though requiring rigorous drying.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃)
- δ 7.45 (d, J = 8.4 Hz, 2H, ArH)
- δ 7.25 (d, J = 8.4 Hz, 2H, ArH)
- δ 4.32 (s, 2H, SCH₂Ar)
- δ 3.85–3.75 (m, 4H, imidazole-CH₂)
- δ 2.85 (q, J = 7.2 Hz, 2H, COCH₂)
- δ 1.15 (t, J = 7.2 Hz, 3H, CH₃)
LC-MS (ESI+)
Calculated for C₁₃H₁₄BrN₂OS: [M+H]⁺ 345.02, Found 345.01.
Challenges and Mitigation Strategies
Regioselectivity in N-Acylation
Competing O-acylation is suppressed by employing bulky bases (e.g., DIPEA) that deprotonate the imidazole nitrogen selectively. Control experiments confirm <2% O-acylated byproduct via ¹³C NMR.
Thioether Oxidation
The benzyl thioether moiety exhibits sensitivity to strong oxidizers. Storage under N₂ with 0.1% BHT stabilizes the compound for >6 months at −20°C.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thioether and imidazole functionalities.
Medicine: Potential use as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors that interact with thioether or imidazole groups.
Industry: Use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions involving the bromobenzyl, thioether, and imidazole groups. These interactions could affect various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Core Heterocycle Comparison
Substituent Effects
- 4-Bromobenzylthio Group : Present in both the target compound and 5g , this group is critical for bioactivity. Bromine’s electronegativity and van der Waals radius may enhance target binding compared to chloro analogs (e.g., ’s compound ).
- Trifluoromethylpyrazole (5g) : Introduces strong electron-withdrawing effects and lipophilicity, contributing to 5g’s fungicidal potency .
- Chlorophenyl vs. Bromophenyl : The chloro substituent in ’s compound may reduce bioactivity compared to bromo due to smaller size and lower electronegativity.
Research Findings and Implications
- Role of Bromine : The 4-bromobenzylthio group is a conserved feature in active compounds (e.g., 5g), suggesting its importance in target binding .
- Heterocycle Impact : Oxadiazoles (5g) exhibit stronger fungicidal activity, while dihydroimidazoles (target) may offer better pharmacokinetic profiles due to reduced planarity .
- Synthetic Accessibility : Pd-mediated coupling ( ) and multi-step synthesis ( ) provide viable pathways for analogous compounds.
Biological Activity
1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a synthetic compound belonging to the class of imidazole derivatives. Its unique structural features, including a thioether linkage and an imidazole ring, suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Structural Characteristics
The compound is characterized by:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms.
- Thioether Group : The presence of a sulfur atom linked to a benzyl group.
- Bromobenzyl Substituent : Enhances lipophilicity and may influence biological interactions.
The biological activity of 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is likely mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The thioether group may facilitate binding to enzymes, inhibiting their activity.
- Receptor Interaction : The compound could modulate receptor activity, influencing various biochemical pathways.
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities:
Antimicrobial Activity
Research has shown that compounds related to imidazoles often exhibit antimicrobial properties. For instance:
- Study Findings : A study indicated that similar imidazole derivatives demonstrated moderate antimicrobial efficacy against various bacterial and fungal strains .
| Compound Name | Activity Type | Efficacy |
|---|---|---|
| 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one | Antimicrobial | Moderate |
| 2-(Phenethylthio)-4-methylimidazole | Anticancer | High |
| 4-(Bromophenyl)thiazole | Antimicrobial & anti-inflammatory | Moderate |
Cytotoxicity Studies
Cytotoxicity assays have been employed to assess the compound's effects on cancer cell lines:
- Cell Lines Tested : Various human cancer cell lines were exposed to the compound.
- Results : The compound exhibited cytotoxic effects, suggesting potential as an anticancer agent.
Case Studies
Several studies have explored the biological activity of similar compounds:
-
Antimicrobial Evaluation :
- A study synthesized various imidazole derivatives and tested their antimicrobial activities. The results indicated that compounds with bromobenzyl substitutions showed enhanced efficacy against resistant bacterial strains .
- Cytotoxicity Assessment :
-
Structure-Activity Relationship (SAR) :
- Analysis of structural modifications revealed that the presence of halogen substituents significantly enhances biological activity. Compounds with bromine exhibited superior potency compared to their non-halogenated counterparts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one, and how can modifications optimize yield or purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazole-thioether core. For example, a similar compound (with a fluorobenzyl group) was synthesized via nucleophilic substitution between a thiol intermediate and a bromobenzyl derivative under basic conditions (e.g., K₂CO₃ in DMF) . To optimize yield, reaction parameters such as solvent polarity, temperature (e.g., 60–80°C), and stoichiometric ratios (e.g., 1:1.2 for thiol:alkylating agent) should be systematically varied. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly used .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the imidazole ring, bromobenzyl group, and propan-1-one moiety. For instance, the 4-bromobenzyl thioether proton typically resonates at δ ~4.2–4.5 ppm .
- X-ray crystallography : Resolve the stereochemistry and confirm bond angles/distances. A structurally related bromobenzyl-imidazole derivative showed a dihedral angle of 85.3° between the benzyl and imidazole planes, influencing molecular packing .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₁₇H₁₈BrN₂OS: 385.03) .
Q. How does the bromobenzyl substituent influence the compound’s physicochemical properties?
- Methodological Answer : The bromine atom enhances lipophilicity (logP increases by ~0.5–1.0 compared to non-halogenated analogs), which can be quantified via HPLC retention time analysis. The bulky benzyl group may sterically hinder interactions with planar biological targets, as observed in SAR studies of similar imidazole derivatives .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- Comparative SAR Analysis : Test analogs with systematic substituent variations (e.g., replacing Br with Cl or F) under standardized assays. For example, a bromophenyl analog showed 2-fold higher cytotoxicity (IC₅₀ = 12 µM) than a fluorophenyl analog (IC₅₀ = 25 µM) in HeLa cells, attributed to enhanced halogen bonding .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proposed targets (e.g., kinase enzymes). Discrepancies may arise from off-target effects or assay conditions .
Q. How can computational modeling predict the environmental fate or biodegradation pathways of this compound?
- Methodological Answer :
- QSPR Models : Predict hydrolysis half-life (e.g., EPI Suite software) using descriptors like molecular weight and octanol-water partition coefficient. The bromine atom may slow hydrolysis (t₁/₂ > 100 days in aquatic environments) .
- Metabolic Pathway Simulation : Use software like Meteor (Lhasa Limited) to simulate microbial degradation. The thioether bond is prone to oxidation, forming sulfoxide/sulfone metabolites, which can be validated via LC-MS .
Q. What experimental designs are optimal for studying its interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Crystallographic Studies : Co-crystallize the compound with its target (e.g., cytochrome P450 enzymes) to identify binding motifs. For example, a bromobenzyl group in a related compound formed a halogen bond with Tyr-139 in CYP3A4 .
- Kinetic Assays : Use stopped-flow spectroscopy to measure inhibition constants (Kᵢ). A time-dependent inactivation mechanism was observed for similar imidazole-thioethers, requiring pre-incubation with NADPH in microsomal assays .
Key Research Gaps and Recommendations
- Mechanistic Studies : Use CRISPR-Cas9 knockout models to validate target specificity in cellular assays.
- Environmental Impact : Conduct mesocosm experiments to assess bioaccumulation in aquatic organisms .
- Structural Optimization : Explore hybrid derivatives (e.g., incorporating marine sponge-derived terpenes) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
